2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C15H18N4 and its molecular weight is 254.337. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives, have been reported to exhibit potent inhibitory activity againstreceptor-interacting protein kinase 1 (RIPK1) , which plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
It is suggested that similar compounds can effectively bind to the allosteric pocket of their target proteins, serving as type iii inhibitors . This binding could potentially alter the function of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Given its potential inhibitory activity against ripk1 , it could be inferred that it may affect pathways related to necroptosis. Necroptosis is a form of programmed cell death that is regulated by a complex network of proteins and signaling pathways.
Pharmacokinetics
The compound’s solubility in various organic solvents suggests that it may have good bioavailability.
Result of Action
Similar compounds have been reported to display potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could potentially inhibit necroptosis, thereby preventing cell death.
Action Environment
As a general precaution, it is recommended to store the compound in a dark place at 2-8℃ .
Biochemical Analysis
Biochemical Properties
Similar compounds in the pyrrolo[2,1-c][1,2,4]triazole class have been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death . This suggests that this compound may interact with enzymes and proteins involved in cell death pathways.
Cellular Effects
Given its potential interaction with RIPK1, it may influence cell function by modulating cell death pathways
Molecular Mechanism
Similar compounds have been shown to bind to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction could lead to inhibition of RIPK1, potentially altering gene expression and affecting cell death pathways.
Biological Activity
The compound 2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that belongs to the class of tetrahydroisoquinolines and triazoles. This article reviews its biological activity, focusing on its pharmacological properties and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure combines a tetrahydroisoquinoline moiety with a pyrrolo[2,1-c][1,2,4]triazole unit, which is known for its diverse biological activities.
1. Anti-inflammatory Activity
Research has shown that compounds containing the triazole moiety exhibit significant anti-inflammatory effects. For instance, derivatives of 1,2,4-triazole have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that the compound may modulate inflammatory pathways effectively .
2. Antioxidant Effects
The antioxidant potential of this compound has been highlighted in studies where it was found to reduce oxidative stress markers in cellular models. The ability to scavenge free radicals and inhibit lipid peroxidation contributes to its protective effects against oxidative damage .
3. Antimicrobial Activity
Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The presence of both isoquinoline and triazole structures is believed to enhance its interaction with microbial targets .
4. Neuroprotective Effects
Given its structural similarities to known neuroprotective agents, there is emerging evidence suggesting that this compound may offer neuroprotection in models of neurodegenerative diseases. It appears to influence neurotransmitter systems positively and may help mitigate neuronal death due to excitotoxicity .
Case Study 1: Anti-inflammatory Mechanism
In a study investigating the anti-inflammatory effects of triazole derivatives, it was found that one specific derivative exhibited an IC50 value of 21.53 µM against COX-2 while being significantly less toxic than traditional NSAIDs like celecoxib. This highlights the potential of this class of compounds in developing safer anti-inflammatory medications .
Case Study 2: Neuroprotective Evaluation
A recent investigation into the neuroprotective properties of tetrahydroisoquinoline derivatives found that compounds similar to our target compound protected against glutamate-induced toxicity in neuronal cell cultures. The mechanism was attributed to the modulation of glutamate receptors and increased antioxidant enzyme activity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-2-5-13-10-18(9-7-12(13)4-1)11-15-17-16-14-6-3-8-19(14)15/h1-2,4-5H,3,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETDDDLJJYQLQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.